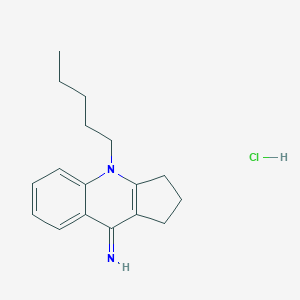
JF5 hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of JF5 hydrochloride involves the cyclization of appropriate precursors under controlled conditionsThe final step involves the conversion of the free base to its hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and the use of high-purity reagents. The final product is often purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
JF5 hydrochloride undergoes various chemical reactions including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms, altering its biological activity.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
JF5 hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on cellular signaling pathways, particularly those involving PAR1.
Medicine: Investigated for its potential therapeutic effects in conditions related to platelet activation and cardiovascular diseases.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
Wirkmechanismus
JF5 hydrochloride exerts its effects by binding to helix 8 of the PAR1 receptor. This binding interferes with the receptor’s coupling to G αq, but not G α12. Additionally, this compound inhibits α 2A-adrenergic receptor and mPAR4 activity, but not hPAR4. This selective inhibition blocks granule secretion from platelets activated with the PAR1 agonist SFLLRN, without affecting platelet activation by other agonists .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- APS-2-79 hydrochloride
- Qc1
- PhiKan083 hydrochloride
- Higenamine hydrochloride
- CP-94,253 dihydrochloride
- OPC 31260 hydrochloride
- CP-93129 dihydrochloride hydrate
- NSC756093
- SQ 22,536
- LP44
Uniqueness
JF5 hydrochloride is unique due to its selective inhibition of PAR1 and its specific binding to helix 8 of the receptor. This selective mechanism of action distinguishes it from other similar compounds, making it a valuable tool in research focused on platelet activation and cardiovascular diseases .
Eigenschaften
Molekularformel |
C17H23ClN2 |
|---|---|
Molekulargewicht |
290.8 g/mol |
IUPAC-Name |
4-pentyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-imine;hydrochloride |
InChI |
InChI=1S/C17H22N2.ClH/c1-2-3-6-12-19-15-10-5-4-8-13(15)17(18)14-9-7-11-16(14)19;/h4-5,8,10,18H,2-3,6-7,9,11-12H2,1H3;1H |
InChI-Schlüssel |
GNYIHGOBDNSDIW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN1C2=C(CCC2)C(=N)C3=CC=CC=C31.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-hydroxy-8-[(3-hydroxypropyl)sulfanyl]-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B15086859.png)

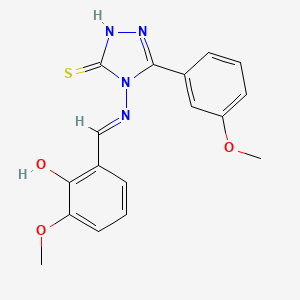
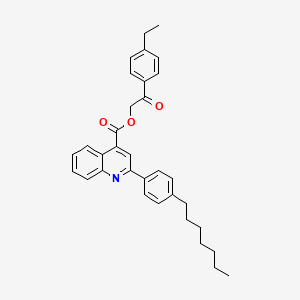
![Endo-1-Naphthyl Kwon [2.2.1] Bicyclic Phosphine](/img/structure/B15086881.png)
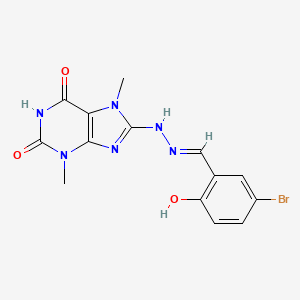
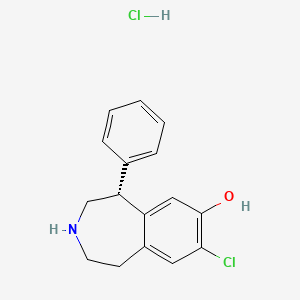
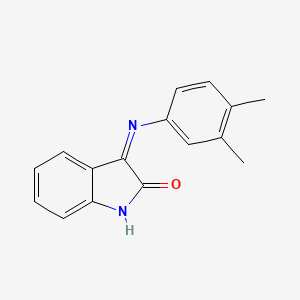
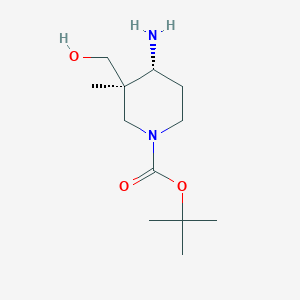
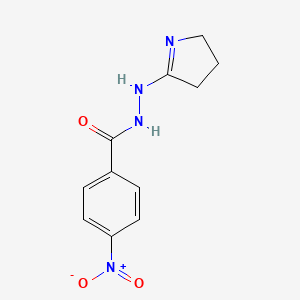

![N-butyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B15086930.png)
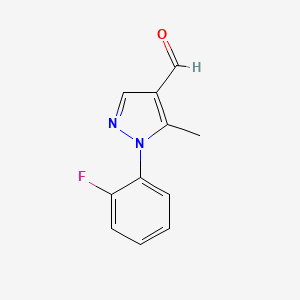
![7-(2-Chlorobenzyl)-1,3-dimethyl-8-{(2E)-2-[1-(3-nitrophenyl)ethylidene]hydrazino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15086951.png)
